

3,3-Dimethylmorpholine: A Versatile Scaffold in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,3-Dimethylmorpholine**

Cat. No.: **B1315856**

[Get Quote](#)

Introduction: **3,3-Dimethylmorpholine** is a heterocyclic organic compound that has garnered interest in pharmaceutical drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. Its rigid gem-dimethyl substitution pattern can impart unique conformational constraints and metabolic stability to drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **3,3-dimethylmorpholine** in their research endeavors.

Application Notes

3,3-Dimethylmorpholine serves as a valuable scaffold for the development of a variety of therapeutic agents, particularly in the areas of antiviral and anticancer research. The incorporation of the **3,3-dimethylmorpholine** moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved efficacy and safety profiles.

Antiviral Applications:

Derivatives of **3,3-dimethylmorpholine** have shown promise as inhibitors of viral proteases, which are essential enzymes for viral replication. For instance, compounds incorporating this scaffold have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the virus. The gem-dimethyl group can occupy specific pockets in the enzyme's active site, contributing to enhanced binding affinity.[1]

Anticancer Applications:

In oncology, the **3,3-dimethylmorpholine** scaffold has been utilized in the synthesis of kinase inhibitors.^[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid structure of the **3,3-dimethylmorpholine** ring can serve as a foundation for designing selective inhibitors that target specific kinases involved in cancer progression.

Physicochemical Properties of 3,3-Dimethylmorpholine

A summary of the key physicochemical properties of **3,3-dimethylmorpholine** is presented in the table below. This information is crucial for designing synthetic reactions and for understanding the potential pharmacokinetic behavior of its derivatives.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO	[2]
Molecular Weight	115.17 g/mol	[2]
Boiling Point	144.288 °C	[3]
Density	0.873 g/cm ³	[3]
IUPAC Name	3,3-dimethylmorpholine	[2]
CAS Number	59229-63-9	[2]

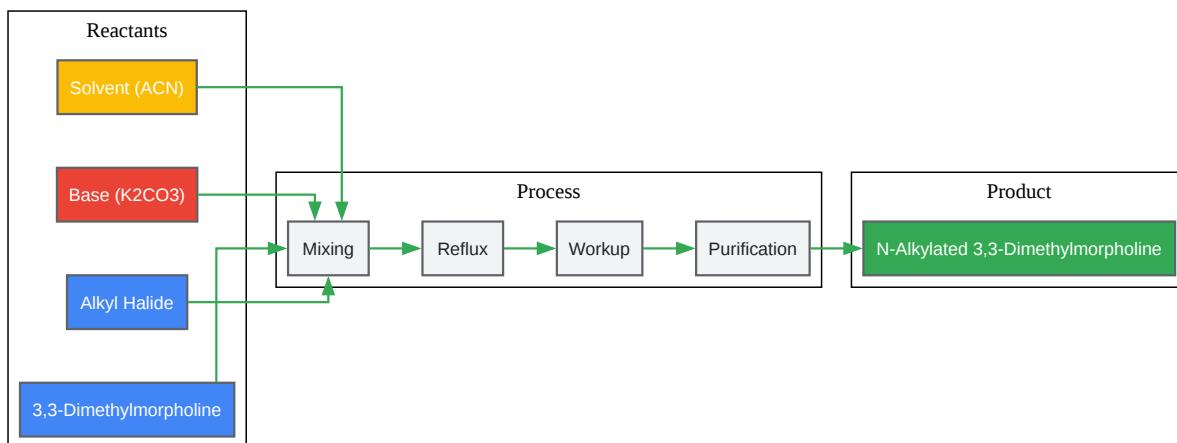
Experimental Protocols

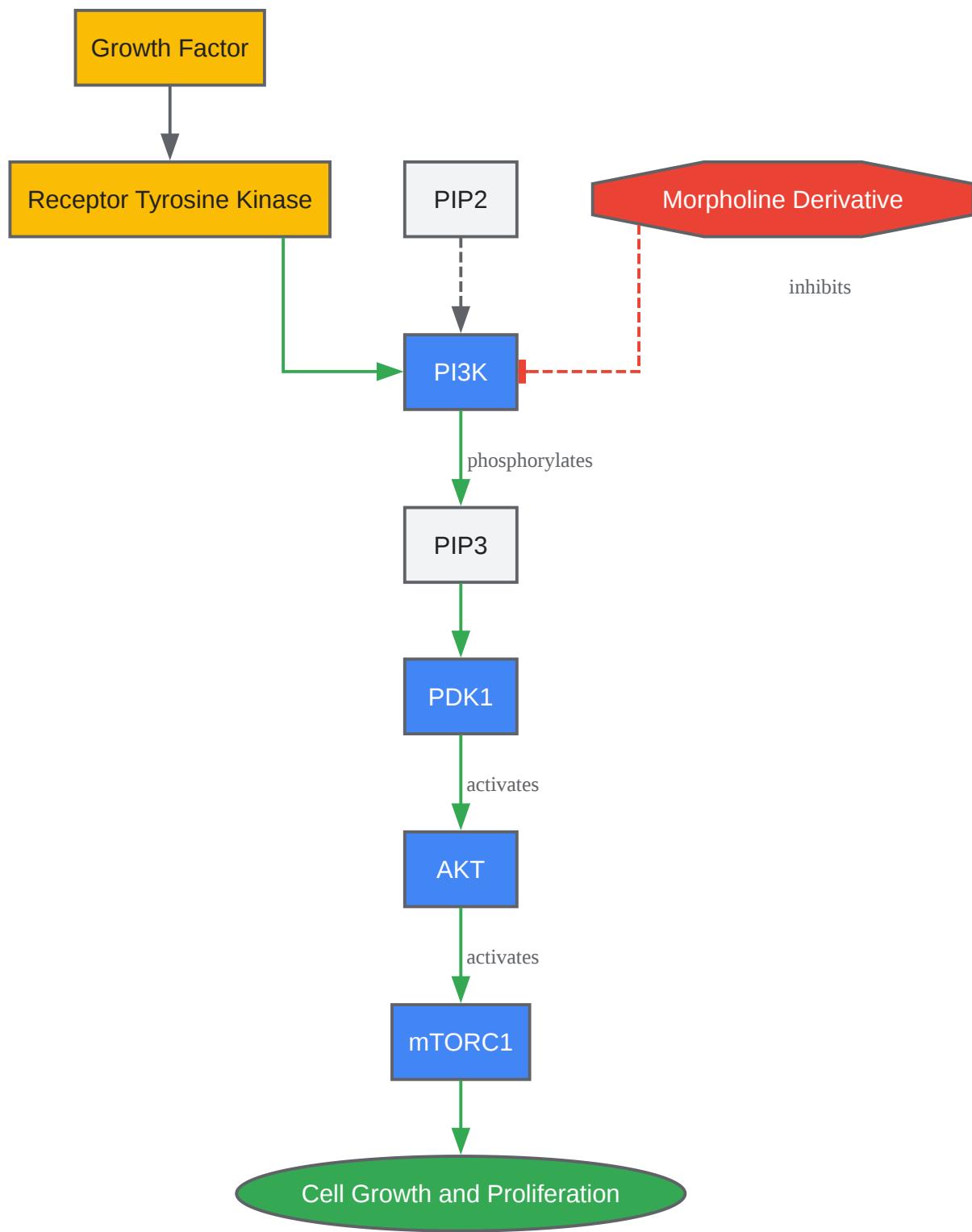
The functionalization of the **3,3-dimethylmorpholine** scaffold is key to its application in drug discovery. The secondary amine of the morpholine ring provides a convenient handle for introducing various substituents to explore structure-activity relationships (SAR). Below are detailed protocols for common synthetic transformations involving **3,3-dimethylmorpholine**.

Protocol 1: N-Alkylation of 3,3-Dimethylmorpholine

This protocol describes a general procedure for the N-alkylation of **3,3-dimethylmorpholine** using an alkyl halide.

Materials:


- **3,3-Dimethylmorpholine**
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)


Procedure:

- To a dry round-bottom flask, add **3,3-dimethylmorpholine** (1.0 equivalent).
- Dissolve the **3,3-dimethylmorpholine** in anhydrous acetonitrile.
- Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
- To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to afford the pure N-alkylated **3,3-dimethylmorpholine** derivative.

Logical Workflow for N-Alkylation:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]
- 2. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Dimethylmorpholine [myskinrecipes.com]
- To cite this document: BenchChem. [3,3-Dimethylmorpholine: A Versatile Scaffold in Pharmaceutical Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315856#3-3-dimethylmorpholine-in-pharmaceutical-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com